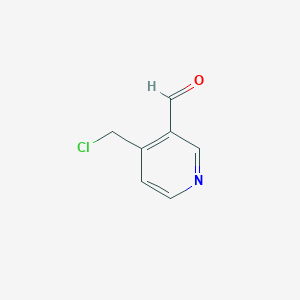
4-(Chloromethyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)nicotinaldehyde is an organic compound with the molecular formula C7H6ClNO It is a derivative of nicotinaldehyde, where a chlorine atom is substituted at the 4-position of the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)nicotinaldehyde typically involves the chloromethylation of nicotinaldehyde. One common method includes the reaction of nicotinaldehyde with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the chloromethylation process described above can be scaled up for industrial applications, provided that appropriate safety measures and equipment are in place to handle the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group under mild conditions to form substituted products.
Major Products Formed
Oxidation: 4-(Chloromethyl)nicotinic acid.
Reduction: 4-(Chloromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Chloromethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)nicotinaldehyde is not well-documented. its reactivity is primarily due to the presence of the aldehyde and chloromethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Nicotinaldehyde: Lacks the chloromethyl group, making it less reactive in certain substitution reactions.
4-Methylpyridine: Lacks both the aldehyde and chloromethyl groups, making it less versatile in chemical synthesis.
4-Chloromethylbenzaldehyde: Similar structure but lacks the nitrogen atom in the ring, affecting its chemical properties.
Uniqueness
4-(Chloromethyl)nicotinaldehyde is unique due to the presence of both the aldehyde and chloromethyl groups, which provide a combination of reactivity that is useful in various synthetic applications. The nitrogen atom in the pyridine ring also contributes to its distinct chemical behavior compared to similar compounds.
Properties
CAS No. |
1196155-49-3 |
|---|---|
Molecular Formula |
C7H6ClNO |
Molecular Weight |
155.58 g/mol |
IUPAC Name |
4-(chloromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H,3H2 |
InChI Key |
BQONFYMVMLKWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















